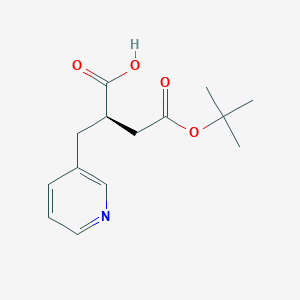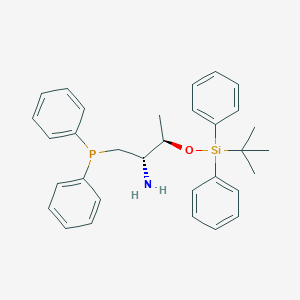
(2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-amine is a chiral compound that features both silyl and phosphanyl functional groups. These types of compounds are often used in organic synthesis and catalysis due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-amine typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of Phosphanyl Group: The phosphanyl group is introduced using a suitable phosphine reagent, such as diphenylphosphine, under inert conditions to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phosphanyl group can undergo oxidation to form phosphine oxides.
Reduction: The compound can be reduced under hydrogenation conditions to modify the amine group.
Substitution: The silyl group can be substituted with other protecting groups or functional groups using fluoride sources like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Modified amine derivatives.
Substitution: Compounds with different protecting groups or functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as ligands in transition metal-catalyzed reactions.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for potential use in the development of pharmaceuticals.
Industry
Material Science: Applied in the creation of advanced materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through its functional groups:
Phosphanyl Group: Acts as a ligand, coordinating with metal centers in catalytic processes.
Silyl Group: Provides steric protection and can be selectively removed to reveal reactive sites.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-3-((tert-Butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-amine
- (2S,3R)-3-((tert-Butyldiphenylsilyl)oxy)-1-(diphenylphosphanyl)pentan-2-amine
Uniqueness
Steric Effects: The tert-butyldiphenylsilyl group provides unique steric hindrance compared to other silyl groups.
Electronic Effects: The diphenylphosphanyl group offers distinct electronic properties that influence reactivity and selectivity in catalytic processes.
Propiedades
Fórmula molecular |
C32H38NOPSi |
|---|---|
Peso molecular |
511.7 g/mol |
Nombre IUPAC |
(2S,3R)-3-[tert-butyl(diphenyl)silyl]oxy-1-diphenylphosphanylbutan-2-amine |
InChI |
InChI=1S/C32H38NOPSi/c1-26(31(33)25-35(27-17-9-5-10-18-27)28-19-11-6-12-20-28)34-36(32(2,3)4,29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-24,26,31H,25,33H2,1-4H3/t26-,31-/m1/s1 |
Clave InChI |
XAZJFFIHHRKPDR-MXBOTTGLSA-N |
SMILES isomérico |
C[C@H]([C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
SMILES canónico |
CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


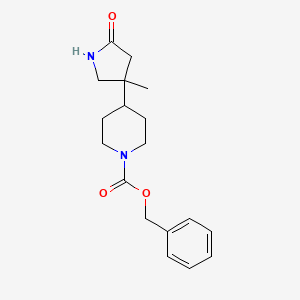
![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)

![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
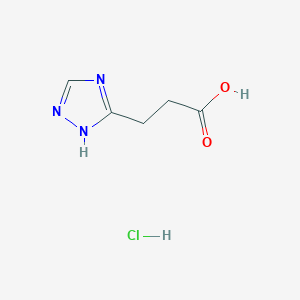

![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
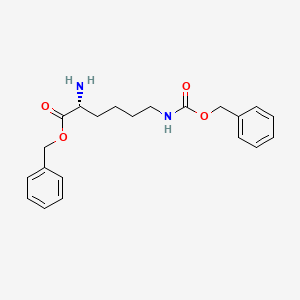
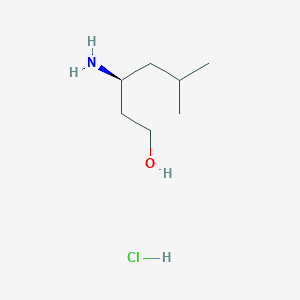
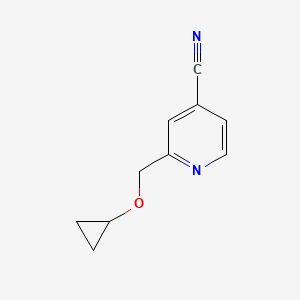
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
